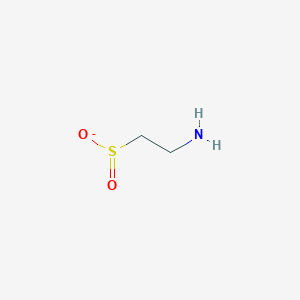
2-Aminoethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypotaurine(1-) is an organosulfinate oxoanion resulting from the deprotonation of the sulfinic acid group of hypotaurine. It is a conjugate base of a hypotaurine and a hypotaurine zwitterion.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Biochemical Role : Mammalian tissues possess hypotaurine aminotransferase activity, indicating a role in amino acid metabolism. However, contrary to previous assumptions, isethionate is not a product of hypotaurine transamination, emphasizing the need for further investigation into its metabolic pathways and functions (Fellman et al., 1980).
Synthetic Chemistry Applications : Hypotaurine has been utilized in the synthesis of isotopically labeled compounds such as [2-3H2]-taurine, which is significant for tracer studies in biochemical research (Fellman, 1981). Additionally, 2-aminoethanesulfonic acid has been used as a catalyst in the green synthesis of nitrogen-containing heterocycles, demonstrating its utility in environmentally friendly chemical processes (Shirini & Daneshvar, 2016).
Material Science and Nanotechnology : In material science, 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 has been introduced as an efficient magnetic nanocatalyst, showcasing its potential in the synthesis of organic compounds and in nanotechnology applications (Ghasemzadeh & Akhlaghinia, 2017).
Medical Research : Although not directly related to 2-Aminoethanesulfinate, it's worth noting that its derivative, 3-amino-1-propanesulfonic acid (3APS), has been explored as a potential treatment for Alzheimer's disease, targeting amyloid-β, a key pathological feature of the disease (Aisen et al., 2006).
Eigenschaften
Molekularformel |
C2H6NO2S- |
|---|---|
Molekulargewicht |
108.14 g/mol |
IUPAC-Name |
2-aminoethanesulfinate |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)/p-1 |
InChI-Schlüssel |
VVIUBCNYACGLLV-UHFFFAOYSA-M |
SMILES |
C(CS(=O)[O-])N |
Kanonische SMILES |
C(CS(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





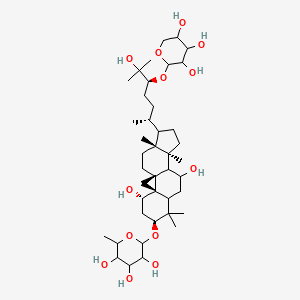

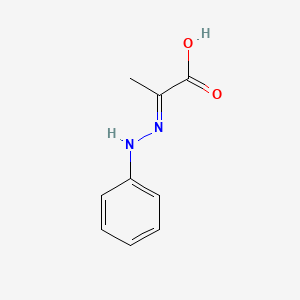

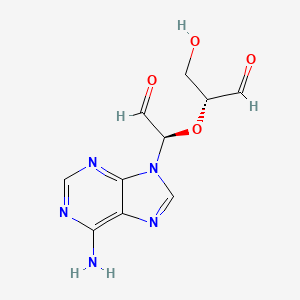
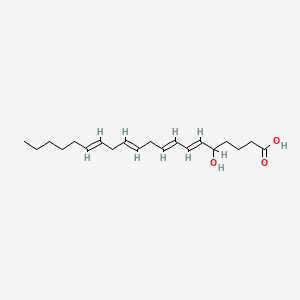
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)
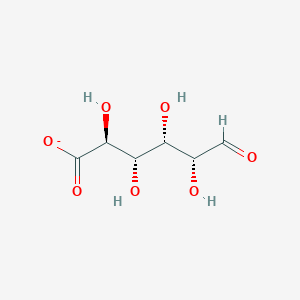
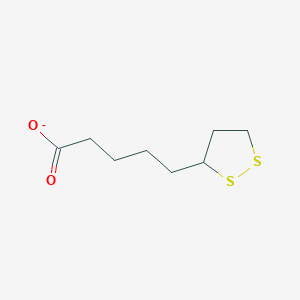

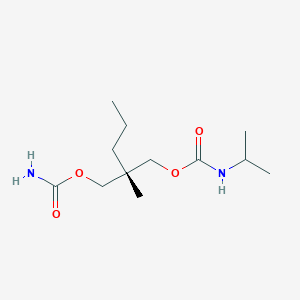
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)